molecular formula C28H31N3O3S B3555952 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B3555952
M. Wt: 489.6 g/mol
InChI Key: KEPHIBFNQCBGJC-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine ring and a phenyl ketone moiety substituted with a pyrrolidinylsulfonyl group.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c32-28(25-13-15-26(16-14-25)35(33,34)31-17-7-8-18-31)30-21-19-29(20-22-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-16,27H,7-8,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHIBFNQCBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates, followed by selective intramolecular cyclization, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Hydrolysis Reactions

The ketone and sulfonyl groups in this compound participate in hydrolysis under basic conditions. Key findings include:

  • Aqueous alkaline hydrolysis : The sulfonyl group undergoes nucleophilic attack by hydroxide ions, forming sulfonic acid derivatives. This reaction typically occurs in methanol/water mixtures with NaOH (2.0–5.0 M) at 60–100°C for 4–12 hours .

  • Amide hydrolysis : In the presence of ammonia or amines, the ketone group can form imine intermediates, which further hydrolyze to carboxylic acids under acidic conditions .

Table 1: Hydrolysis Reaction Parameters

Functional GroupReagents/ConditionsProductsYield (%)Reference
Sulfonyl groupNaOH (3 M), MeOH/H₂O (1:1), 80°C, 8hSulfonic acid derivative72–85
Ketone groupNH₃ (aq.), HCl (cat.), reflux, 6hCarboxylic acid intermediate58–63

Nucleophilic Substitutions

The piperazine nitrogen and sulfonyl oxygen act as nucleophilic sites:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C, forming quaternary ammonium salts. Sodium hydride is required as a base to deprotonate the piperazine nitrogen .

  • Acylation : Acetic anhydride reacts with the piperazine moiety in toluene under reflux, yielding N-acetyl derivatives (confirmed via NMR) .

Key Observations :

  • Steric hindrance from the diphenylmethyl group reduces reaction rates by ~40% compared to unsubstituted piperazines .

  • Pyrrolidinylsulfonyl groups exhibit moderate electron-withdrawing effects, enhancing electrophilicity at the ketone carbon .

Electrophilic Aromatic Substitution

The phenyl rings undergo regioselective electrophilic substitution:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, para-substitution dominates due to steric blocking by the diphenylmethyl group.

  • Halogenation : Bromine in CCl₄ selectively substitutes meta positions on the phenyl ketone ring (confirmed via X-ray crystallography) .

Table 2: Electrophilic Substitution Outcomes

Reaction TypeReagentsMajor ProductSelectivity Ratio (para:meta:ortho)
NitrationHNO₃/H₂SO₄4-Nitro derivative85:10:5
BrominationBr₂/CCl₄3-Bromo derivative5:88:7

Catalytic Reduction

Hydrogenation over palladium catalysts modifies unsaturated bonds:

  • Ketone reduction : Using H₂ (1 atm) and Pd/C (10%) in ethanol, the ketone is reduced to a secondary alcohol with 92% yield .

  • Aromatic ring saturation : Requires higher pressure (5 atm H₂) and prolonged reaction times (24h), yielding partially saturated cyclohexyl derivatives .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids occurs at the para position of the phenyl ketone:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 12h.

  • Scope : Electron-deficient boronic acids (e.g., 4-cyanophenyl) achieve >80% conversion, while electron-rich analogs show <50% efficiency .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of pyrrolidinylsulfonyl group as SO₂ and pyrrolidine fragments.

  • Stage 2 (300–400°C) : Cleavage of the piperazine-diphenylmethyl linkage, forming biphenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity:
Research indicates that compounds containing piperazine and pyrrolidine structures exhibit notable antidepressant properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antitumor Activity:
The compound has been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties:
There is emerging evidence that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a related piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, supporting the potential use of similar compounds for treating mood disorders .

Case Study 2: Antitumor Activity

In a preclinical study, a derivative of this compound was tested against human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with accompanying changes in apoptosis markers, indicating promising antitumor activity.

Case Study 3: Antimicrobial Testing

A laboratory study assessed the antimicrobial effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed substantial inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties suitable for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
4-(Diphenylmethyl)piperazinyl 4-methoxyphenyl ketone Methoxy group on phenyl ring ~450 (estimated) Investigated for enzyme inhibition; moderate solubility in polar solvents
4-(Diphenylmethyl)piperazinyl 4-chlorophenyl ketone Chloro group on phenyl ring ~455 (estimated) Enhanced metabolic stability due to electron-withdrawing Cl; potential CNS activity
3,5-Dinitro 4-benzylpiperazinyl ketone Benzyl group on piperazine; nitro groups 439.65 High lipophilicity; membrane interaction studies in drug development
Giripladib (CAS 865200-20-0) Sulfonamide-linked trifluoromethyl group 745.25 Clinical use for pain management; targets inflammatory pathways

Structural Influence on Pharmacokinetics

  • Solubility : The pyrrolidinylsulfonyl group introduces polar characteristics, improving aqueous solubility relative to purely hydrophobic analogs (e.g., 3,5-dinitro derivatives) .

Biological Activity

The compound 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a diphenylmethyl group and a pyrrolidinylsulfonyl moiety. Its molecular formula can be represented as C21H26N2O3SC_{21}H_{26}N_2O_3S. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to This compound may act as inhibitors of specific kinases, particularly IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses and cellular signaling pathways. Inhibition of IKK2 can lead to reduced inflammation and modulation of immune responses, which is beneficial in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related piperazine derivatives. For instance, compounds containing similar piperazine structures have shown effectiveness against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 11.53 μM to 13.41 μM . The structural modifications in these compounds significantly impact their efficacy against various pathogens.

Cardiovascular Effects

A study focusing on the cardiac activity of related piperazine derivatives indicated that certain compounds produced significant inotropic effects on isolated rat hearts, suggesting potential applications in cardiovascular pharmacology . The direct inotropic and vasodilatory effects observed in these studies highlight the therapeutic potential of such compounds.

Case Studies

Study Compound Activity Findings
Study on IKK2 InhibitionThis compoundAnti-inflammatoryInhibits IKK2 activity, reducing inflammation in vitro.
Antimicrobial EvaluationPiperazine derivativesAntimicrobialEffective against Mtb with MIC values < 13.41 μM.
Cardiovascular StudyRelated piperazine compoundsCardiac activitySignificant inotropic effects observed in rat hearts.

Research Findings

Recent literature emphasizes the importance of structural modifications on the biological activity of piperazine-based compounds. For example, increasing lipophilicity has been correlated with enhanced anti-tuberculosis activity . Additionally, the presence of bulky substituents has been shown to improve the interaction with biological targets, leading to enhanced potency against various diseases.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight488.52 g/molHRMS
LogP (Experimental)3.8 ± 0.2Shake-flask
Aqueous Solubility (pH 7)12 µg/mLHPLC
Melting Point168–170°CDSC

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Over-nitrated piperazine derivativeExcess HNO₃Strict temperature control (0–5°C)
Di-sulfonated analogExcess sulfonyl chlorideLimit reaction time to 2 hours
Ketone hydrolysis productMoisture in reactionUse anhydrous solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 2
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4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

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